2-Fluoro-4-(2-hydroxymethylphenyl)phenol
Description
Properties
IUPAC Name |
2-fluoro-4-[2-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQIOWEXUJLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684137 | |
| Record name | 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-32-3 | |
| Record name | 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Fluoro-4-Bromophenol
Starting with 3-fluorophenol, bromination at the para-position is achieved using brominating agents like N-bromosuccinimide (NBS) in acetonitrile under radical conditions. Protection of the phenolic hydroxyl as an isopropyl ether (using 2-bromopropane and K₂CO₃ in acetone) precedes bromination to minimize side reactions.
Reaction Conditions :
Synthesis of 2-Hydroxymethylphenylboronic Acid
2-Hydroxymethylphenylboronic acid is prepared via borylation of 2-bromobenzyl alcohol. Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in THF at 80°C affords the boronic ester, which is hydrolyzed to the boronic acid.
Reaction Conditions :
-
Catalyst: Pd(dppf)Cl₂ (5 mol%), B₂pin₂ (1.2 eq), KOAc (3 eq), THF, 80°C, 24 h.
-
Hydrolysis: HCl (1M), rt, 2 h.
-
Yield: 75%.
Coupling and Deprotection
The Suzuki-Miyaura coupling of 2-fluoro-4-bromophenol (protected as isopropyl ether) with 2-hydroxymethylphenylboronic acid is conducted using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system. Subsequent deprotection of the isopropyl group with BCl₃ in dichloromethane yields the target compound.
Reaction Conditions :
-
Coupling: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 eq), DME/H₂O (4:1), 90°C, 18 h.
-
Deprotection: BCl₃ (3 eq), CH₂Cl₂, 0°C to rt, 2 h.
Alternative Pathway via Friedel-Crafts Alkylation
Direct Alkylation of 2-Fluorophenol
Friedel-Crafts alkylation introduces the hydroxymethylphenyl group directly onto 2-fluorophenol using 2-(hydroxymethyl)benzyl alcohol and AlCl₃ as a Lewis acid. However, regioselectivity challenges arise due to competing ortho and para substitutions.
Reaction Conditions :
Improved Regioselectivity via Directed Metallation
To enhance para-selectivity, a directed ortho-metallation (DoM) strategy is employed. Protection of 3-fluorophenol as a methoxy group enables lithiation at the para-position using LDA, followed by quenching with 2-(hydroxymethyl)benzaldehyde and reduction with NaBH₄.
Reaction Conditions :
-
Lithiation: LDA (2.2 eq), THF, −78°C, 1 h.
-
Quenching: 2-(Hydroxymethyl)benzaldehyde (1.1 eq), −78°C to rt.
-
Reduction: NaBH₄ (2 eq), MeOH, 0°C, 1 h.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromination, coupling, deprotection | High regioselectivity, scalable | Multiple protection/deprotection steps | 62–68 | ≥99 |
| Friedel-Crafts | Direct alkylation | Fewer steps | Low regioselectivity, side products | 40–45 | 85–90 |
| Directed Metallation | Lithiation, aldehyde quenching | Improved para-selectivity | Sensitive to moisture, low temps required | 55–60 | 92–95 |
Mechanistic Insights and Optimization
Suzuki-Miyaura Coupling
The palladium-catalyzed coupling proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Key optimizations include:
-
Solvent system : DME/H₂O (4:1) enhances boronic acid solubility and reaction efficiency.
-
Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing proto-deboronation side reactions.
Deprotection with Boron Trichloride
BCl₃ cleaves the isopropyl ether via coordination to the oxygen atom, followed by nucleophilic attack by chloride. Excess BCl₃ (3 eq) ensures complete deprotection without overhalogenation.
Scalability and Industrial Considerations
The Suzuki-Miyaura route is preferred for large-scale synthesis due to its reproducibility and compatibility with continuous flow systems. However, cost factors (e.g., Pd catalysts) necessitate catalyst recycling strategies. In contrast, Friedel-Crafts methods, while operationally simpler, suffer from lower yields and higher purification costs.
Emerging methodologies such as photoredox catalysis and electrochemical synthesis could streamline the introduction of fluorine and hydroxymethyl groups. Additionally, machine learning-guided optimization of reaction conditions may enhance yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4-(2-carboxyphenyl)phenol.
Reduction: Formation of 2-Fluoro-4-(2-hydroxyphenyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-hydroxymethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-hydroxymethylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of 2-Fluoro-4-(2-hydroxymethylphenyl)phenol with similar fluorinated phenolic derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| This compound | Not available | C₁₃H₁₁FO₂ | 222.22* | 2-F, 4-(2-hydroxymethylphenyl) | Phenol, hydroxymethyl |
| 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol | 1261997-87-8 | C₁₂H₈F₂O₂ | 222.19 | 2-F, 4-(5-F-2-OH-phenyl) | Phenol, fluorine (dual) |
| 2-Fluoro-4-(4-methylphenyl)phenol | 906008-24-0 | C₁₃H₁₁FO | 202.22 | 2-F, 4-(4-methylphenyl) | Phenol, methyl |
| 4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid | 1262011-07-3 | C₁₄H₁₁FO₃ | 252.24 | 4-F, 3-(2-hydroxymethylphenyl) | Benzoic acid, hydroxymethyl |
*Calculated based on analogous structures.
Key Observations:
Hydrophobicity: The methyl group in 2-Fluoro-4-(4-methylphenyl)phenol reduces polarity, likely improving lipid solubility but diminishing hydrogen-bonding capacity .
Acidity and Reactivity: The benzoic acid derivative (CAS 1262011-07-3) introduces a carboxylic acid group, significantly lowering pKa compared to phenolic hydroxyl groups, enabling ionic interactions in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-4-(2-hydroxymethylphenyl)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic aromatic substitution or Suzuki-Miyaura coupling for biphenyl formation. Key steps include:
- Use of fluorinated precursors (e.g., 2-fluorophenol derivatives) .
- Reaction conditions: Bases like K₂CO₃ or NaOH in polar aprotic solvents (DMF, THF) to enhance solubility and reaction efficiency .
- Purification via column chromatography or recrystallization to isolate the product .
- Critical Considerations : Monitor reaction progress via TLC or HPLC. Impurities from incomplete fluorination or hydroxyl group protection require rigorous characterization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR to confirm fluorine substitution and aromatic proton environments. For example, F NMR peaks near -120 ppm indicate ortho-fluorine substitution .
- IR Spectroscopy : O-H stretch (~3200 cm) and C-F stretches (1100–1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (expected MW: ~222.19 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Advanced Research Questions
Q. How do pH and temperature influence the stability and reactivity of this compound in biochemical assays?
- Methodological Answer :
- pH Studies : Conduct stability tests in buffers (pH 3–10) at 25°C and 37°C. Hydroxyl group ionization (pKa ~10) may affect solubility and reactivity .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Fluorine substitution generally enhances thermal stability compared to non-fluorinated analogs .
- Data Interpretation : Degradation products (e.g., quinone derivatives) can form under oxidative conditions, necessitating LC-MS for identification .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cytochrome P450). The hydroxymethyl group may form hydrogen bonds with active sites .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers HOMO energy, influencing reactivity .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .
Q. How can contradictions in reported biological activities of fluorinated phenolic compounds be resolved?
- Methodological Answer :
- Meta-Analysis : Compare data from studies using standardized assays (e.g., MIC for antimicrobial activity). Note variations in solvent systems (DMSO vs. aqueous buffers) affecting compound bioavailability .
- Control Experiments : Test for assay interference from hydroxyl group auto-oxidation or fluorophore quenching in fluorescence-based assays .
- Structural Analogues : Compare with 2-Fluoro-4-(pyrrolidin-3-yl)phenol, where pyrrolidine substitution alters target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
